molecular formula C20H17N3O2 B457948 (3,5-DIMETHYL-1H-PYRAZOL-1-YL)[2-(5-METHYL-2-FURYL)-4-QUINOLYL]METHANONE

(3,5-DIMETHYL-1H-PYRAZOL-1-YL)[2-(5-METHYL-2-FURYL)-4-QUINOLYL]METHANONE

Cat. No.: B457948
M. Wt: 331.4g/mol
InChI Key: LWPAONGDUZOBRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5-DIMETHYL-1H-PYRAZOL-1-YL)[2-(5-METHYL-2-FURYL)-4-QUINOLYL]METHANONE is a complex organic compound that features a pyrazole ring, a furan ring, and a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-DIMETHYL-1H-PYRAZOL-1-YL)[2-(5-METHYL-2-FURYL)-4-QUINOLYL]METHANONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: Starting with a suitable diketone, the pyrazole ring is formed through a cyclization reaction with hydrazine under acidic conditions.

    Formation of the Quinoline Ring: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Formation of the Furan Ring: The furan ring is typically synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.

    Coupling Reactions: The final step involves coupling the pyrazole, furan, and quinoline rings through a series of condensation reactions, often using reagents such as phosphorus oxychloride (POCl3) and base catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3,5-DIMETHYL-1H-PYRAZOL-1-YL)[2-(5-METHYL-2-FURYL)-4-QUINOLYL]METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms, potentially altering the functional groups on the pyrazole or furan rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the quinoline ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), alkylating agents (methyl iodide, ethyl bromide)

Major Products

    Oxidation Products: Quinoline N-oxides

    Reduction Products: Reduced forms of the pyrazole and furan rings

    Substitution Products: Halogenated or alkylated derivatives

Scientific Research Applications

(3,5-DIMETHYL-1H-PYRAZOL-1-YL)[2-(5-METHYL-2-FURYL)-4-QUINOLYL]METHANONE has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: Its unique structural properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of (3,5-DIMETHYL-1H-PYRAZOL-1-YL)[2-(5-METHYL-2-FURYL)-4-QUINOLYL]METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (3,5-DIMETHYL-1H-PYRAZOL-1-YL)[2-(5-METHYL-2-FURYL)-4-QUINOLYL]METHANONE: shares similarities with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of pyrazole, furan, and quinoline rings, which confer distinct electronic and steric properties. These properties make it particularly valuable in applications requiring precise molecular interactions, such as targeted drug design and advanced materials development.

Properties

Molecular Formula

C20H17N3O2

Molecular Weight

331.4g/mol

IUPAC Name

(3,5-dimethylpyrazol-1-yl)-[2-(5-methylfuran-2-yl)quinolin-4-yl]methanone

InChI

InChI=1S/C20H17N3O2/c1-12-10-13(2)23(22-12)20(24)16-11-18(19-9-8-14(3)25-19)21-17-7-5-4-6-15(16)17/h4-11H,1-3H3

InChI Key

LWPAONGDUZOBRX-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C(=CC(=N4)C)C

Canonical SMILES

CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C(=CC(=N4)C)C

Origin of Product

United States

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